REACTION_CXSMILES
|
CO[CH:3]=[C:4]([C:11]([O:13][CH3:14])=[O:12])/[CH:5]=[CH:6]\[C:7]([O:9]C)=O.CN(C=O)C.[F:20][C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=1>O>[F:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]2[C:7](=[O:9])[CH:6]=[CH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:3]2)=[CH:23][CH:22]=1
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
COC=C(\C=C/C(=O)OC)C(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at rt for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the yellow mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
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Details
|
extracted with ether (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Purification by MPLC
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C=C(C=CC1=O)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |